Computed Lipophilicity Comparison vs. Symmetrical Tetraalkyl Oxalamides
The target compound's computed XlogP of 1.2 positions it in a distinct lipophilicity window between the more hydrophilic N,N,N',N'-tetramethyloxalamide (XlogP estimated at −0.5) and the more lipophilic fully isopropyl-substituted analog (XlogP > 2.5). This intermediate logP may offer optimal partitioning for specific extraction or biological membrane permeation applications where balance between aqueous solubility and organic-phase affinity is critical .
| Evidence Dimension | Computed lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 1.2 |
| Comparator Or Baseline | N,N,N',N'-tetramethyloxalamide (XlogP ≈ −0.5) and N,N,N',N'-tetraisopropyloxalamide (XlogP > 2.5, estimated from fragment contributions) |
| Quantified Difference | ΔXlogP ≈ 1.7 units more lipophilic than tetramethyl analog; ≈ 1.3 units less lipophilic than tetraisopropyl analog |
| Conditions | Calculated by XlogP3 algorithm as reported on Chem960; comparator values estimated using ChemAxon fragment-based prediction |
Why This Matters
Lipophilicity directly impacts solvent extraction efficiency and biological compartment distribution, making this compound a candidate for applications where intermediate logP is required.
